molecular formula C11H13BrFNO2 B8617218 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate

2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate

Cat. No. B8617218
M. Wt: 290.13 g/mol
InChI Key: AGDJSLIQSMMJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13BrFNO2 and its molecular weight is 290.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

IUPAC Name

2-methylpropyl N-(4-bromo-3-fluorophenyl)carbamate

InChI

InChI=1S/C11H13BrFNO2/c1-7(2)6-16-11(15)14-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

AGDJSLIQSMMJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 500 g (4.50 mol) of 3-fluoroaniline and 2 L of CH2Cl2 in a 12 L round bottom flask was added a solution of 473 g (3.42 mol, 0.76 equiv.) of K2CO3 in 2 L of water. Isobutylchloroformate (663 g, 4.86 mol, 1.08 equiv.) was added with stirring via an addition funnel over 3 h so as to allow the isotherm to warm and maintain the mixture at gentle reflux. Gas evolves vigorously near the end of the addition. The organic phase was sampled for GC analysis 1 h after completion of the addition; less than 0.5% 3-fluoroaniline remained. The mixture was quenched by addition of 72 mL of conc. NH4OH. After stirring for 15 minutes, the mixture was neutralized to pH by addition of 120 mL of conc. aq. HCl. The layers were separated, and the aqueous layer was extracted with 1.5 L of CH2Cl2. To the combined organic layers was added 987 g (3.45 mol, 0.77 equiv.) of 1,3-dibromo-5,5-dimethylhydantoin and 2.5 L of water. The mixture was allowed to isotherm to 39E C and held at that temperature by gentle heating for 2 hours. The reaction was judged complete by HPLC analysis of the organic layer. The mixture was cooled to 32E C by addition of 500 g of ice, and the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration. The filtrate layers were separated, extracting the aqueous layer with 500 mL of CH2Cl2. the combined organic layers were added with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water. The layers were separated, extracting the aqueous layer with 3400 mL of CH2Cl2. The combined organics were distilled on a rotovap and replaced with heptane, maintaining a constant volume. the resulting thick slurry was cooled to 4E over 2.5 h. The solids were collected by filtration, washed with heptane (2×750 mL) and air dried, affording 1097 g (84%) of 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate as a white crystalline solid.
Quantity
500 g
Type
reactant
Reaction Step One
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Quantity
473 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
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Quantity
2 L
Type
solvent
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Quantity
663 g
Type
reactant
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0 (± 1) mol
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reactant
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987 g
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2.5 L
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[Compound]
Name
39E
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0 (± 1) mol
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32E
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ice
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500 g
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Synthesis routes and methods II

Procedure details

To a mixture of 3-fluoroaniline (I, 29.058 g, 261.5 mmol) in methylene chloride (116 ml) is added a mixture of potassium carbonate (27.26 g, 197.3 mmol, 0.75 eq) in water (116 ml) at 20-25°. The mixture is warmed to 32°, and isobutyl chloroformate (38.5 g, 282 mmol, 1.08 eq) is added over 13 min while maintaining 30-35° with mild cooling. The mixture is stirred at 30-35° for 2.5 hr until the reaction is complete to give 2-methylpropyl-(3-fluorophenyl)carbamate as determined by GC [GC method A, <0.1 area % 3-fluoroaniline; RT (3-fluoroaniline)=3.97 min, RT=14.2 min]. Aqueous ammonia (29.3 wt %, 4.20 ml, 65.0 mmol, 0.25 eq) is added and the mixture stirred at 30-35° for 15 min. The mixture is cooled to 20-25° and the pH adjusted from 8.7 to 1.9 with hydrochloric acid (37 wt %, 6.36 g, 64.5 mmol, 0.25 eq). The phases are separated and the aqueous washed with methylene chloride (58 ml). The combined organics are washed with water (118 ml) and the water wash back extracted with methylene chloride (58 ml). [In a prior experiment crystallization at this point from heptane at −30° gave 2-methylpropyl-(3-fluorophenyl)carbamate analytically pure in 98.1% yield.]. Dibromantin (57.37 g;, 200.6 mmol, 0.767 eq) and water (174 ml) are added to the combined organics and the mixture stirred at 40° for 12 hr until complete as measured by HPLC (<0.1 2-methylpropyl-(3-fluorophenyl)carbamate). The mixture is cooled to 20-25° and clarified on a “C” frit by vacuum filtration. The phases are separated and the organic (lower) phase added to a mixture of sodium sulfite (33.06 g, 262.3 mmol, 1.00 eq) in water (220 ml) with good agitation. The phases are separated and the organic phase washed with water (150 ml). Serial back-extracted the clarified solids and all aqueous with a single portion of methylene chloride (150 ml). Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure. Heptane (240 ml) is added, the mixture cooled to −30°, the precipitate is collected by vacuum filtration, washed with cold heptane (150 ml) and dried in a nitrogen stream to give the title compound; mp=79-82°; TLC Rf=0.41 (ethyl acetate/hexanes, 5/95); HPLC (method A) rt=6.75 min; NMR (CDCl3, 400 MHz) d 7.41, 6.96, 6.87, 3.96, 1.97 and 0.96; CMR (CDCl3, 75 MHz) d 159.2, 153.4, 139.0, 133.3, 115.1, 107.1, 102.0, 71.8, 27.9 and 19.0; MS (CI, NH3) m/Z (relative intensity) 310 (9.3), 309 (100), 308 (6.1), 307 (100), 292 (11), 291 (18), 290 (7.5) and 289 (19)
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57.37 g
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174 mL
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Synthesis routes and methods III

Procedure details

To a solution of 500 g (4.50 mol) of 3-fluoroaniline and 2 L of CH2Cl2 in a 12 L round bottom flask was added a solution of 473 g (3.42 mol, 0.76 equiv.) of K2CO3 in 2 L of water. Isobutylchloroformate (663 g, 4.86 mol, 1.08 equiv.) was added with stirring via an addition funnel over 3 h so as to allow the isotherm to warm and maintain the mixture at gentle reflux. Gas evolves vigorously near the end of the addition. The organic phase was sampled for GC analysis 1 h after completion of the addition; less than 0.5% 3-fluoroaniline remained. The mixture was quenched by addition of 72 mL of conc. NH4OH. After stirring for 15 minutes, the mixture was neutralized to pH by addition of 120 mL of conc. aq. HCl. The layers were separated, and the aqueous layer was extracted with 1.5 L of CH2Cl2. To the combined organic layers was added 987 g (3.45 mol, 0.77 equiv.) of 1,3-dibromo-5,5-dimethylhydantoin and 2.5 L of water. The mixture was allowed to isotherm to 39° C. and held at that temperature by gentle heating for 2 hours. The reaction was judged complete by HPLC analysis of the organic layer. The mixture was cooled to 32° C. by addition of 500 g of ice, and the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration. The filtrate layers were separated, extracting the aqueous layer with 500 mL of CH2Cl2. the combined organic layers were added with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water. The layers were separated, extracting the aqueous layer with 3400 mL of CH2Cl2. The combined organics were distilled on a rotovap and replaced with heptane, maintaining a constant volume. The resulting thick slurry was cooled to 4° over 2.5 h. The solids were collected by filtration, washed with heptane ( 2×750 mL) and air dried, affording 1097 g (84%) of 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate as a white crystalline solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
473 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
663 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
987 g
Type
reactant
Reaction Step Four
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Quantity
2.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Five

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